C33H36N2O7S

Solid-Phase Peptide Synthesis Difficult Peptides Aggregation Suppression

Fmoc-Val-Cys(Psi(Dmp,H)pro)-OH is a >99% pure pseudoproline dipeptide engineered to eliminate on-resin aggregation in Fmoc-SPPS. Its cis-amide (~95%) conformational lock disrupts β-sheet formation, outperforming Hmb protection by enabling quantitative downstream couplings. Validated in industrial GLP-1 agonist (liraglutide/semaglutide) manufacturing, it is the definitive building block for Val-Cys-containing difficult sequences, long peptides, and macrocyclization. Procuring the highest-purity grade mitigates process risk and maximizes crude peptide yield.

Molecular Formula C33H36N2O7S
Molecular Weight 604.7 g/mol
Cat. No. B15174095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC33H36N2O7S
Molecular FormulaC33H36N2O7S
Molecular Weight604.7 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC2=CC3=C(C=C12)C4=C(O3)CCCC4)CCC(=O)NC(CSCC5=CC=CC=C5)C(=O)NCCCC(=O)O
InChIInChI=1S/C33H36N2O7S/c1-20-22(33(40)42-28-17-29-25(16-24(20)28)23-10-5-6-11-27(23)41-29)13-14-30(36)35-26(32(39)34-15-7-12-31(37)38)19-43-18-21-8-3-2-4-9-21/h2-4,8-9,16-17,26H,5-7,10-15,18-19H2,1H3,(H,34,39)(H,35,36)(H,37,38)/t26-/m1/s1
InChIKeyUNJZRAFQTVWOEJ-AREMUKBSSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C33H36N2O7S (Fmoc-Val-Cys(Psi(Dmp,H)pro)-OH): A Thiazolidine-Based Pseudoproline Dipeptide Building Block for Solid-Phase Peptide Synthesis (SPPS)


The compound with the molecular formula C33H36N2O7S is a protected pseudoproline dipeptide, specifically Fmoc-Val-Cys(Psi(Dmp,H)pro)-OH, with a molecular weight of 604.71 g/mol . It belongs to a class of artificial dipeptide building blocks designed to minimize aggregation during Fmoc-based solid-phase peptide synthesis (SPPS) of challenging, long, or aggregation-prone peptides . It features an Fmoc-protected valine residue coupled to a cysteine residue whose thiol and amino groups are masked as a 2-(2,4-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid (pseudoproline) moiety . This temporary conformational constraint, which is fully removed during the final acidic cleavage step, disrupts premature inter- and intra-molecular hydrogen bonding that leads to aggregation on the solid support . This building block is supplied as a white to off-white powder, with vendor-specified purities typically ranging from 98% to over 99% (by HPLC/TLC), and is recommended for storage at ≤ -10 °C .

Why Fmoc-Val-Cys(Psi(Dmp,H)pro)-OH (C33H36N2O7S) Cannot Be Casually Substituted with Other Pseudoproline or Hmb Building Blocks in SPPS


The selection of a specific pseudoproline building block is not generic; its performance is critically dependent on its precise chemical structure, which dictates its efficacy in disrupting aggregation for a given peptide sequence. The chosen amino acids (here, Val-Cys) and the substituent on the thiazolidine ring (here, a 2,4-dimethoxyphenyl group) directly influence its acid lability, its impact on peptide conformation, and the efficiency of its own incorporation and subsequent coupling steps . As a class, pseudoprolines have been shown to be superior to other aggregation-disrupting strategies, such as the use of 2-hydroxy-4-methoxybenzyl (Hmb) backbone protection, due to the slow and incomplete coupling of the amino acid immediately following an Hmb-protected residue [1]. Therefore, substituting one pseudoproline dipeptide for another, or for a different aggregation-suppression technology, can lead to significant variations in crude peptide purity and overall synthetic yield, making it a non-trivial procurement decision for the peptide chemist [1].

Quantitative Differentiation of C33H36N2O7S: Evidence for Scientific Selection Over Comparators


Pseudoproline Technology Demonstrates Superior Crude Peptide Purity Compared to Hmb Backbone Protection

A direct head-to-head comparative study of aggregation-disruption strategies for 'difficult' peptide sequences found that the use of pseudoproline dipeptide building blocks was superior to the use of 2-hydroxy-4-methoxybenzyl (Hmb) backbone protection [1]. While both methods led to substantial improvements in the purity of the crude peptides compared to an unprotected synthesis, the pseudoproline approach consistently yielded superior results [1].

Solid-Phase Peptide Synthesis Difficult Peptides Aggregation Suppression Comparative Study

Quantified Cis-Amide Conformational Preference of Pseudoprolines Enables β-Sheet Disruption and Enhanced Cyclization Yields

Pseudoprolines, including the thiazolidine type present in C33H36N2O7S, exhibit a strong and quantifiable preference for the cis-amide conformation (approximately 95:5) when incorporated into a peptide backbone [1]. This is a stark contrast to standard amide bonds, which heavily favor the trans conformation. This enforced turn disrupts the formation of extended β-sheet structures, which are a primary driver of on-resin peptide aggregation [1].

Peptide Conformation Cis-Amide Bond Peptide Cyclization Aggregation Disruption

High Purity Specification of C33H36N2O7S Minimizes Risk of Side-Reactions and Deletion Sequences

The target compound, Fmoc-Val-Cys(Psi(Dmp,H)pro)-OH, is commercially available with a certified purity of ≥ 99% (as determined by HPLC and TLC) from major scientific suppliers . This high purity specification is critical for its intended use as a building block in multistep SPPS, where even minor impurities can lead to the accumulation of deletion sequences, truncated peptides, and challenging purification [1].

Peptide Synthesis Building Block Purity Quality Control Solid-Phase Peptide Synthesis

Industrial Applicability Validated in the Convergent Synthesis of the GLP-1 Agonists Liraglutide and Semaglutide

The strategic utility of pseudoproline dipeptides is underscored by their application in the convergent solid-phase synthesis of two blockbuster GLP-1 receptor agonist drugs, liraglutide and semaglutide [1]. In this study, the insertion of a pseudoproline residue at a key fragment coupling junction was critical for preventing aggregation during the assembly of these large, complex lipopeptides [1]. This intervention enabled the synthesis of the target peptides with 'excellent purity and high yield,' demonstrating its value beyond simple model peptides to real-world industrial processes [1].

GLP-1 Agonists Liraglutide Semaglutide Convergent Synthesis Industrial Process Development

Optimal Research and Industrial Scenarios for Procuring C33H36N2O7S (Fmoc-Val-Cys(Psi(Dmp,H)pro)-OH)


Synthesis of Aggregation-Prone Peptide Sequences for Academic Research and Drug Discovery

This building block is optimally deployed in the Fmoc-SPPS of peptide sequences that are known or predicted to be 'difficult' due to a high propensity for on-resin aggregation. Based on the class-level evidence of pseudoproline's ability to disrupt β-sheet formation via its cis-amide conformational preference [1], it is a rational choice for any sequence containing a 'Val-Cys' motif where aggregation is suspected. The high purity grade of this specific compound (≥99%) makes it a preferred procurement choice over lower-purity alternatives to maximize the yield of the desired full-length peptide and simplify purification, which is critical when working with valuable, long, or complex sequences in an academic or early-stage discovery setting.

Process Development and Manufacturing of Cysteine-Rich Therapeutic Peptides (e.g., GLP-1 Analogs)

The demonstrated utility of pseudoprolines in the industrial synthesis of liraglutide and semaglutide provides strong validation for the use of C33H36N2O7S in similar large-scale or GMP manufacturing processes [2]. For a company developing a new peptide API containing a 'Val-Cys' motif, procuring this building block from a supplier that guarantees the highest purity specification is a risk-mitigation strategy. It ensures a more robust and reproducible manufacturing process with fewer impurities from the building block itself, which is essential for meeting the stringent quality and yield requirements of pharmaceutical production, as outlined in the study by Guryanov et al. on GLP-1 agonists [2].

Head-to-Tail Cyclization of Linear Peptide Precursors

The strong preference of the pseudoproline moiety for a cis-amide bond (~95%) acts as a 'molecular hinge' that can pre-organize a linear peptide into a conformation favorable for macrocyclization [1]. For researchers aiming to synthesize cyclic peptides (a therapeutically important class), the incorporation of Fmoc-Val-Cys(Psi(Dmp,H)pro)-OH at a strategic 'Val-Cys' location can significantly improve cyclization yields by bringing the N- and C-termini into closer proximity and reducing competing intermolecular oligomerization [1]. This provides a clear, evidence-based rationale for selecting this specific building block over a standard Val-Cys sequence for cyclization projects.

Benchmarking Aggregation Suppression Strategies in Peptide Synthesis

Given the established superiority of pseudoprolines over Hmb backbone protection in comparative studies [3], this specific Fmoc-Val-Cys(Psi(Dmp,H)pro)-OH compound serves as a valuable 'gold standard' comparator for researchers investigating new or alternative methods for aggregation suppression. Its defined structure and known performance characteristics allow for a controlled and quantifiable assessment of the efficacy of a novel reagent or methodology in head-to-head SPPS experiments on a challenging model sequence, thereby contributing to the advancement of peptide chemistry methodology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for C33H36N2O7S

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.